(E)-1-iodo-4-(2-nitrovinyl)benzene
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Overview
Description
(E)-1-iodo-4-(2-nitrovinyl)benzene is an organic compound characterized by the presence of an iodine atom and a nitrovinyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-iodo-4-(2-nitrovinyl)benzene typically involves the reaction of 4-iodobenzaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, under controlled conditions. The reaction proceeds via a nitroaldol (Henry) reaction, followed by dehydration to form the nitrovinyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-1-iodo-4-(2-nitrovinyl)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of (E)-1-amino-4-(2-nitrovinyl)benzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized products, potentially including carboxylic acids or other functionalized benzene derivatives.
Scientific Research Applications
(E)-1-iodo-4-(2-nitrovinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as pharmaceuticals or agrochemicals.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-1-iodo-4-(2-nitrovinyl)benzene depends on the specific application. For example, in antimicrobial applications, the nitro group can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage cellular components. In organic synthesis, the iodine atom and nitrovinyl group provide reactive sites for further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-bromo-4-(2-nitrovinyl)benzene
- (E)-1-chloro-4-(2-nitrovinyl)benzene
- (E)-1-fluoro-4-(2-nitrovinyl)benzene
Uniqueness
(E)-1-iodo-4-(2-nitrovinyl)benzene is unique due to the presence of the iodine atom, which is a good leaving group in substitution reactions. This makes it particularly useful in organic synthesis for introducing various functional groups onto the benzene ring. Additionally, the nitrovinyl group provides a site for further chemical modifications, enhancing its versatility in synthetic applications.
Properties
CAS No. |
5153-72-0 |
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Molecular Formula |
C8H6INO2 |
Molecular Weight |
275.04 g/mol |
IUPAC Name |
1-iodo-4-[(E)-2-nitroethenyl]benzene |
InChI |
InChI=1S/C8H6INO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+ |
InChI Key |
PNICDNUSJRQMNP-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/[N+](=O)[O-])I |
Canonical SMILES |
C1=CC(=CC=C1C=C[N+](=O)[O-])I |
Origin of Product |
United States |
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